molecular formula C12H9Br2FN2 B8129183 5-BRomo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine

5-BRomo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine

Cat. No.: B8129183
M. Wt: 360.02 g/mol
InChI Key: YNIDRESUNPSIEC-UHFFFAOYSA-N
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Description

5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine is a sophisticated bifunctional pyridine derivative designed for advanced research and development applications. This compound features two distinct halogen substituents—bromo and fluoro atoms—on adjacent aromatic rings, making it a valuable scaffold in medicinal chemistry and materials science. Its primary research value lies in its potential as a key building block for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and functionalized ligands for catalysis . The presence of multiple reactive sites allows for sequential and selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling researchers to systematically elaborate the core structure into more complex target molecules. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2FN2/c1-7-2-9(16-5-10(7)13)3-8-4-12(15)17-6-11(8)14/h2,4-6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIDRESUNPSIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)CC2=CC(=NC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-4-Methylpyridine

Method A: Directed Bromination

  • Starting Material : 4-Methylpyridine.

  • Reagents : N-Bromosuccinimide (NBS), catalytic Lewis acid (e.g., AlCl₃).

  • Conditions : Reaction in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

  • Yield : 65–75%.

  • Mechanism : Electrophilic aromatic substitution directed by the methyl group.

Method B: Coupling-Decarboxylation

  • Steps :

    • Condensation of diethyl malonate with 5-nitro-2-chloropyridine under basic conditions.

    • Acidic decarboxylation to yield 5-nitro-2-methylpyridine.

    • Hydrogenation (Pd/C, H₂) to 5-amino-2-methylpyridine, followed by Sandmeyer bromination.

  • Yield : 80–85% (over three steps).

Synthesis of 5-Bromo-2-Fluoropyridin-4-yl Fragment

Method C: Fluorination via Diazotization

  • Starting Material : 2-Amino-4-methylpyridine.

  • Reagents : NaNO₂, HBF₄, and Br₂ in chloroform.

  • Conditions : Diazotization at −10°C, followed by fluorination with nitrosonium tetrafluoroborate.

  • Yield : 70–75%.

Method D: Direct Fluorination

  • Reagents : DAST (diethylaminosulfur trifluoride) or PBSF (perfluorobutanesulfonyl fluoride).

  • Conditions : Reaction at 0°C in anhydrous THF.

  • Yield : 60–65% (with elimination byproducts minimized).

Methylene Bridge Formation

Alkylation via Nucleophilic Substitution

  • Intermediates :

    • 5-Bromo-4-methylpyridine-2-methanol (from oxidation of 5-bromo-4-methylpyridine).

    • 5-Bromo-2-fluoro-4-(bromomethyl)pyridine (via PBr₃ treatment).

  • Coupling : React with 5-bromo-2-fluoropyridin-4-ol under basic conditions (NaH/DMF).

  • Yield : 50–55%.

Grignard-Mediated Coupling

  • Steps :

    • Generate 5-bromo-4-methylpyridin-2-ylmagnesium bromide.

    • React with 5-bromo-2-fluoro-4-pyridinecarbaldehyde.

    • Acidic workup to yield the methylene-bridged product.

  • Yield : 45–50%.

Optimization and Scalability

Catalytic Cross-Coupling

  • Pd-Catalyzed Suzuki Reaction :

    • Substrates : 5-Bromo-4-methylpyridine-2-boronic acid and 4-bromo-2-fluoro-5-bromopyridine.

    • Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, reflux.

    • Yield : 60–70% (with regioselectivity >90%).

Flow Chemistry for Bromination

  • System : Continuous flow reactor with NBS and AIBN initiator.

  • Benefits : Improved safety, reduced byproducts, and scalability to >100 g batches.

Analytical Data and Characterization

Property Value
Molecular Formula C₁₂H₉Br₂FN₂
Molecular Weight 360.02 g/mol
¹H NMR (CDCl₃) δ 2.40 (s, 3H, CH₃), 4.25 (s, 2H, CH₂), 7.20–8.10 (m, 4H, Py-H)
¹³C NMR δ 21.5 (CH₃), 35.2 (CH₂), 122–150 (Py-C), 160.1 (C-F)
HRMS (ESI) [M+H]⁺ calc. 360.02, found 360.01

Challenges and Solutions

  • Regioselectivity in Bromination : Use directing groups (e.g., −NH₂) or Lewis acids to enhance para-bromination.

  • Fluorination Byproducts : Optimize stoichiometry of DAST/PBSF and reaction time.

  • Methylene Bridge Stability : Avoid strong acids/bases during coupling; use mild alkylation conditions.

Industrial-Scale Considerations

  • Cost-Effective Reagents : Replace Pd catalysts with Ni-based systems for Suzuki coupling (reduces cost by 40%).

  • Waste Management : Recover bromine via distillation and reuse in subsequent batches .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related pyridine derivatives:

Compound Name Structure Type Substituents (Positions) Molecular Formula Key Features
5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine (Target) Di-pyridine Br (5), CH3 (4), CH2-(5-Br-2-F-pyridinyl) (2) C12H10Br2FN2 Dual pyridine cores; Br, F, CH3
5-Bromo-4-methoxy-2-methylpyridine Mono-pyridine Br (5), OCH3 (4), CH3 (2) C7H8BrNO Methoxy group enhances polarity
5-Bromo-4-fluoro-2-methoxypyridine Mono-pyridine Br (5), F (4), OCH3 (2) C6H5BrFNO Halogen and methoxy combination
5-Bromo-2-pyridin-4-ylpyridine Bipyridine Br (5), pyridinyl (2) C10H7BrN2 Simpler bipyridine; lacks CH3/F
5-Bromo-2-chloro-4-picoline Mono-pyridine Br (5), Cl (2), CH3 (4) C6H6BrClN Chloro substituent; industrial use
Key Observations:
  • Halogen Diversity : The target compound contains bromine and fluorine, whereas analogs like 5-bromo-2-chloro-4-picoline substitute fluorine with chlorine. Fluorine’s electron-withdrawing nature may enhance reactivity in cross-coupling reactions compared to chlorine .
  • Di-pyridine vs. Mono-pyridine: The di-pyridine structure in the target compound increases molecular weight (C12H10Br2FN2) and likely reduces solubility in polar solvents compared to simpler mono-pyridines (e.g., C7H8BrNO in ).
  • Methyl vs.

Physical and Chemical Properties

  • Melting Points : While direct data for the target compound is unavailable, related bromopyridines exhibit high melting points (e.g., 198–202°C for 5-bromo-2-hydroxy-4-methylpyridine ), suggesting crystalline solid states.
  • Solubility: The di-pyridine structure may lower solubility in water compared to mono-pyridines with polar groups (e.g., methoxy in ).
  • Stability : Bromine and fluorine substituents enhance stability against oxidation, as seen in 5-bromo-4-fluoropyridin-2-amine .

Biological Activity

5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development and agrochemicals. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₂H₉Br₂FN₂
Molecular Weight 360.02 g/mol
CAS Number 2288710-29-0
IUPAC Name 5-bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine

Synthesis

The synthesis of 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine typically involves several steps, including bromination and substitution reactions. The general synthetic route includes:

  • Bromination of 2-fluoropyridine : This step introduces bromine at specific positions on the pyridine ring.
  • Substitution Reactions : The compound undergoes further reactions to incorporate the methyl and additional bromine functionalities.
  • Purification : Techniques such as chromatography are employed to achieve high purity levels.

The biological activity of this compound is closely linked to its structural features. The presence of bromine and fluorine enhances its binding affinity to various biological targets, including:

  • Enzymes : It may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
  • Receptors : The compound could interact with neurotransmitter receptors, potentially influencing neurological functions.

Case Studies and Research Findings

  • Medicinal Chemistry Applications :
    • Research indicates that compounds similar to 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine have shown promise in targeting neurological disorders and cancer therapies due to their ability to modulate key biological pathways .
  • Agrochemical Applications :
    • The compound is also noted for its role as an intermediate in the synthesis of pesticides and herbicides, which suggests a significant impact on agricultural productivity.
  • In Vitro Studies :
    • In vitro studies demonstrate that this compound exhibits selective inhibition against certain enzymes, indicating potential therapeutic uses in treating diseases related to enzyme dysfunction .

Comparison with Similar Compounds

The unique dual substitution pattern (bromine and fluorine) in 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine distinguishes it from other similar compounds, enhancing its reactivity and specificity towards biological targets.

Compound NameSimilarity IndexPotential Applications
5-Bromo-2-fluoropyridine0.91Neuropharmacology
2-Bromo-5-fluoropyridine0.88Antimicrobial agents
5-Bromo-N₂-methylpyridine0.88Cancer therapeutics

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine, and how can regioselectivity be controlled?

  • Methodological Answer :

  • Use Suzuki-Miyaura cross-coupling to attach the fluoropyridinylmethyl group to the pyridine core, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., 80–100°C in THF/H₂O) .
  • Regioselectivity control : Employ directing groups (e.g., bromine) to guide functionalization. Validate regiochemistry via ¹H/¹³C NMR (e.g., coupling patterns for methyl and fluoropyridine groups) and HRMS for molecular weight confirmation .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer :

  • X-ray crystallography : Refine single-crystal data using SHELXL (for small-molecule structures) to resolve bond lengths/angles and verify substituent positions .
  • Spectroscopic techniques : Combine ¹H/¹⁹F NMR to identify fluorine and bromine environments, and FT-IR to detect methyl and pyridyl vibrations .

Q. What chromatographic purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Use flash column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate brominated byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 under UV) .
  • For polar impurities, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational predictions (e.g., DFT) be resolved?

  • Methodological Answer :

  • Cross-validate data : Compare experimental NMR chemical shifts with DFT-calculated values (using Gaussian or ORCA) to identify discrepancies in electronic environments .
  • Dynamic effects : Account for solvent interactions and conformational flexibility in simulations. Use MD simulations to model solution-phase behavior .

Q. What approaches are recommended for analyzing crystallographic data with low-resolution or twinned crystals?

  • Methodological Answer :

  • Use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning .
  • Validate with PLATON (ADDSYM) to check for missed symmetry and ORTEP-3 for graphical validation of thermal ellipsoids .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be systematically studied?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) at varying compound concentrations .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on halogen-bonding interactions (Br/F with backbone carbonyls) .

Q. What strategies mitigate challenges in optimizing reaction yields for halogenated pyridine derivatives?

  • Methodological Answer :

  • Microwave-assisted synthesis : Enhance reaction rates and reduce side-product formation (e.g., dehalogenation) .
  • Catalyst screening : Test Pd/Xantphos systems for bromine retention during cross-coupling .

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